molecular formula C16H12BrN3O B3289311 (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide CAS No. 857064-40-5

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

Cat. No.: B3289311
CAS No.: 857064-40-5
M. Wt: 342.19 g/mol
InChI Key: XEACHOMMHUALJJ-UKTHLTGXSA-N
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Description

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide (CAS 857064-40-5) is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It belongs to the aryl cyanoacrylamide chemotype, which has been identified as a privileged structure for developing small molecule kinetic stabilizers and enzyme inhibitors. As a research tool, this compound serves as a key intermediate for exploring protein-ligand interactions, particularly in the context of stabilizing native protein folds to prevent misfolding and aggregation. The 2-cyanoacrylamide moiety is a critical functional group that can enable reversible covalent binding to target proteins, a mechanism that can increase potency and selectivity while limiting off-target effects compared to irreversible inhibitors . Researchers utilize this compound and its derivatives in high-throughput screening assays to identify and optimize ligands for "undruggable" protein targets that lack natural ligands or well-defined binding pockets . Its structural framework, featuring a bromopyridine group and a benzyl substituent, allows for further synthetic modification, making it a versatile scaffold for constructing focused libraries or bifunctional molecules for targeted protein degradation studies . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human use.

Properties

IUPAC Name

(E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-15-8-4-7-14(20-15)9-13(10-18)16(21)19-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEACHOMMHUALJJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, undergoes a series of reactions to introduce the desired functional groups.

    Addition of the Benzyl Group: The bromopyridine intermediate is then reacted with benzylamine under specific conditions to form the benzylated product.

    Formation of the Cyanoacrylamide Group:

Industrial Production Methods

In an industrial setting, the production of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of cyanoacrylamides exhibit anticancer properties. A study focusing on similar compounds demonstrated that they could inhibit cancer cell proliferation through apoptosis induction. The bromopyridine moiety is believed to enhance biological activity by facilitating interactions with target proteins involved in cancer pathways .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in polymer chemistry.

Application: Polymerization
(E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can act as a monomer in the synthesis of polymers with specific mechanical properties. The incorporation of cyanoacrylate groups can lead to materials with enhanced thermal stability and mechanical strength. These polymers are valuable in applications ranging from adhesives to coatings .

Agricultural Chemistry

Another area where this compound shows promise is in agricultural chemistry, specifically as a potential pesticide or herbicide.

Research Insights
Studies have indicated that compounds similar to (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can exhibit herbicidal activity by inhibiting specific enzymes involved in plant growth. The bromine atom may enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues and exert its effects .

Data Tables

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanoacrylamide group is known to interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Structural Variations in the Acrylamide Nitrogen Substituent

The N-substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name N-Substituent Molecular Weight Key Features Reference
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide Benzyl 356.22 g/mol High lipophilicity, moderate solubility
(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide (1S)-1-Phenylethyl 356.22 g/mol Chiral center, enantioselective synthesis
Degrasyn (WP1130) (1S)-1-Phenylbutyl 384.27 g/mol Enhanced half-life, USP9x inhibition
(2E)-3-(6-Bromo-2-pyridinyl)-2-cyano-N-[(1S)-1-phenylbutyl]acrylamide (1S)-1-Phenylbutyl 384.27 g/mol Analog of Degrasyn with similar activity

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., phenylbutyl in WP1130) increase logP, improving membrane permeability but reducing aqueous solubility .
  • Stereochemistry : Chiral N-substituents (e.g., 1-phenylethyl) enable enantioselective interactions, critical for biological activity .
Variations in the Pyridine Ring Substituents

Halogen type and position on the pyridine ring modulate electronic and steric properties:

Compound Name Pyridine Substituent Halogen Position Key Properties Reference
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide 6-Bromo 2-position Strong σ-electron withdrawal
(E)-3-(6-Chloropyridin-2-yl)-2-cyano-N-((S)-1-phenylethyl)acrylamide 6-Chloro 2-position Reduced steric hindrance vs. bromo
(E)-3-(5-Bromopyridin-3-yl)-2-cyano-N-(1-phenylbutyl)acrylamide 5-Bromo 3-position Altered dipole moment, weaker π-stacking
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide 4-Bromophenyl (non-heteroaromatic) N/A Lower polarity, reduced hydrogen bonding

Key Observations :

  • 6-Bromo vs. 6-Chloro : Bromine’s larger atomic radius enhances steric effects and van der Waals interactions, while chlorine offers milder electron withdrawal .
  • Positional Effects : 5-Bromo substitution (pyridin-3-yl) disrupts conjugation compared to 2-position analogs, reducing binding affinity in enzyme assays .
Core Structural Modifications

Replacing the pyridine ring with other aromatic systems alters electronic and steric profiles:

Compound Name Core Structure Key Features Reference
(E)-3-(Benzo[b]thiophen-2-yl)-2-cyanoacrylamide Benzo[b]thiophene Sulfur atom enhances π-acidity
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide Phenyl ring No heteroatom, reduced dipole moment
(R,E)-N-Isopropyl-3-(6-methyl-biphenyl)acrylamide Biphenyl system Extended conjugation, higher rigidity

Key Observations :

  • Heterocyclic vs. Phenyl Cores : Pyridine and benzo[b]thiophene cores enable hydrogen bonding and π-stacking, whereas phenyl analogs rely on hydrophobic interactions .

Key Observations :

  • Piperidine Catalysis: Common for Knoevenagel condensations, yielding ~60–67% for bromo/chloro analogs .
  • Enantioselective Synthesis : Chiral aldehydes (e.g., (S)-1-phenylbutylamine) require chromatographic purification, reducing yields to ~55% .

Biological Activity

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (E)-N-benzyl-3-(6-bromopyridin-2-yl)-2-cyanoprop-2-enamide
  • Molecular Formula : C₁₆H₁₂BrN₃O
  • Molecular Weight : 342.195 g/mol
  • Melting Point : 182 - 183 °C

The structure features a benzyl group, a bromopyridine moiety, and a cyanoacrylamide group, which contribute to its unique chemical reactivity and biological properties .

Antimicrobial Activity

Recent studies have indicated that (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Efficacy Against Bacteria and Fungi

In vitro tests have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values reported in various studies are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20
Pseudomonas aeruginosa25

These findings suggest that the halogen substituents in the compound enhance its antimicrobial activity, particularly against pathogenic bacteria .

Anticancer Activity

(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines.

The compound's mechanism appears to involve the inhibition of specific proteins involved in cancer progression. For instance, studies have shown that it can inhibit the TRIM24 bromodomain, which is implicated in several cancers. The IC50 values for various cancer cell lines are presented in Table 2.

Cell Line IC50 (µM)
LNCaP (Prostate Cancer)1.88
A549 (Lung Cancer)1.08
MCF-7 (Breast Cancer)0.75

These results indicate strong potential for this compound as a lead candidate in cancer therapy development .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide against clinical isolates of bacteria. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative treatment option .

Study on Anticancer Properties

Another significant research effort focused on the anticancer effects of this compound on prostate cancer cells. The study demonstrated that treatment with (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide resulted in reduced cell viability and induced apoptosis in LNCaP cells, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 6-bromopyridine-2-carboxylic acid derivatives with acrylamide precursors. For example, amide bond formation can be achieved using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, followed by purification via column chromatography (n-hexane/EtOAc gradients). Reaction optimization should focus on temperature control (e.g., 0–5°C during activation) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to minimize side products . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide in shows diagnostic aromatic proton splitting patterns at δ 7.57–7.74 ppm).
  • IR Spectroscopy : Confirm cyano (C≡N) stretches near 2200–2250 cm⁻¹ and acrylamide carbonyl (C=O) at ~1650–1700 cm⁻¹.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (as in and ) resolves stereochemistry and bond angles.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) should match the molecular ion [M+H]+ with <2 ppm error .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : Stability studies indicate sensitivity to light, moisture, and oxidizing agents. Store under inert gas (argon) at –20°C in amber vials. Conduct accelerated degradation studies (40°C/75% RH for 14 days) to assess hydrolytic stability, particularly of the acrylamide and cyano groups. Monitor via HPLC for decomposition products (e.g., free pyridine or benzylamine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the acrylamide moiety in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. For example, the α,β-unsaturated carbonyl system in acrylamide is electrophilic; Fukui indices may identify reactive sites for nucleophilic attack. Compare with pallada-electrocatalyzed C–H activation mechanisms () to design transition-metal-mediated coupling strategies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar bromopyridine acrylamides?

  • Methodological Answer :

  • SAR Analysis : Systematically modify substituents (e.g., replace bromine with chlorine or methyl groups) and assay activity (e.g., enzyme inhibition). ’s oxadiazole-pyridine hybrid provides a template for comparing electronic effects.
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies.
  • Crystallographic Overlays : Compare binding modes (e.g., with ’s N-benzylpyridin-2-amine) to assess steric clashes or hydrogen-bonding variations .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis, such as chiral palladium complexes (e.g., (R)-BINAP/Pd(OAc)₂), to control stereochemistry during C–H activation (). Optimize enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak columns) and polarimetry. For example, achieved 96% ee using transient directing groups .

Q. What mechanistic insights explain the compound’s behavior under photolytic conditions?

  • Methodological Answer : Perform controlled photolysis (λ = 254–365 nm) in acetonitrile/water. Monitor intermediates via time-resolved UV-Vis spectroscopy and radical trapping (e.g., TEMPO). ’s benzenesulfonamide derivatives suggest possible photo-induced cleavage of the C–Br bond, generating aryl radicals detectable by EPR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide

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